molecular formula C15H14O4 B6595997 Gnetucleistol D CAS No. 629643-26-1

Gnetucleistol D

Cat. No.: B6595997
CAS No.: 629643-26-1
M. Wt: 258.27 g/mol
InChI Key: CFQSTARVCGBYNJ-UHFFFAOYSA-N
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Description

Gnetucleistol D is a stilbenoid compound found in the Chinese herb Gnetum cleistostachyum It is known for its unique chemical structure and potential biological activities

Preparation Methods

Gnetucleistol D can be obtained through extraction from the herb Gnetum cleistostachyum . The preparation method typically involves grinding and extracting the plant material, followed by purification using separation technologies . While specific synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Gnetucleistol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions have been employed to synthesize related stilbenolignans .

Scientific Research Applications

It has shown promise in anti-inflammatory and antioxidant activities, making it a candidate for further research in pharmacology and drug development . Additionally, its presence in traditional medicinal plants suggests potential therapeutic uses that warrant further investigation.

Comparison with Similar Compounds

Gnetucleistol D is part of a group of stilbenoid compounds found in Gnetum cleistostachyum. Similar compounds include gnetucleistol F, gnetofuran A, lehmbachol D, gnetifolin F, and gnetumontanin C . These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action. This compound stands out due to its unique combination of anti-inflammatory and antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.

Properties

CAS No.

629643-26-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

5-[2-(4-hydroxy-2-methoxyphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C15H14O4/c1-19-15-9-12(16)5-4-11(15)3-2-10-6-13(17)8-14(18)7-10/h2-9,16-18H,1H3

InChI Key

CFQSTARVCGBYNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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